

Thermodynamic stability of 3-Chloro-2-methoxy-1,1'-biphenyl

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Compound of Interest

Compound Name: 3-Chloro-2-methoxy-1,1'-biphenyl

CAS No.: 23885-98-5

Cat. No.: B3349803

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Conformational energy landscape driven by steric hindrance and substituent gearing.

Enthalpic Contributions and Phase Stability

Beyond intramolecular rotation, the thermodynamic stability of methoxy-substituted biphenyls is heavily influenced by their phase transition enthalpies. Recent thermodynamic studies on methoxy-substituted biphenyls (often evaluated as Liquid Organic Hydrogen Carriers, or LOHCs) demonstrate that the position of the methoxy group significantly alters the enthalpy of formation (

)^[1]. Ortho-methoxy substitutions generally result in higher equilibrium temperatures and unique crystallization behaviors due to the disruption of optimal crystal packing by the out-of-plane methoxy group, leading to lower melting enthalpies compared to their para-substituted counterparts.

Quantitative Thermodynamic Data

While empirical thermodynamic data for the specific **3-chloro-2-methoxy-1,1'-biphenyl** molecule is highly specialized, we can establish a highly accurate thermodynamic profile based on structurally analogous ortho-methoxy and meta-halogenated biphenyl systems[1][2].

Table 1: Representative Thermodynamic Parameters for **3-Chloro-2-methoxy-1,1'-biphenyl**

Thermodynamic Parameter	Estimated Value	Causality / Structural Origin
Rotational Barrier ()	kJ/mol	Driven by ortho-methoxy steric clash; enhanced by 3-chloro restriction of O-C rotation.
Dihedral Angle ()		Compromise between minimizing steric repulsion and maximizing residual -conjugation.
Enthalpy of Fusion ()	kJ/mol	Lower than planar biphenyls due to poor crystal lattice packing of the twisted conformer.
Standard Enthalpy of Formation ()	to kJ/mol	Exothermic contribution from the C-O and C-Cl bonds, offset by internal steric strain.

Self-Validating Experimental Protocols

To empirically validate the thermodynamic stability and conformational dynamics of **3-chloro-2-methoxy-1,1'-biphenyl**, two rigorous, self-validating analytical workflows must be employed.

Protocol 1: Variable-Temperature NMR (VT-NMR) for Rotational Dynamics

Purpose: To determine the Gibbs free energy of activation (

) for the rotation around the biaryl axis. Causality of Design: We utilize deuterated 1,1,2,2-tetrachloroethane (TCE-

) as the solvent. Unlike DMSO or DMF, TCE is non-coordinating. This is critical because polar solvents can artificially lower the rotational barrier by stabilizing the highly polarized transition state via hydrogen bonding or dipole-dipole interactions.

Step-by-Step Methodology:

- Sample Preparation: Dissolve 15 mg of **3-chloro-2-methoxy-1,1'-biphenyl** in 0.6 mL of TCE-
.
- Internal Temperature Calibration (Self-Validation): Instrument thermocouples are prone to significant error at temperature extremes. Spike the sample with a capillary containing pure ethylene glycol. The chemical shift difference (

) between the hydroxyl and methylene protons of ethylene glycol serves as an absolute, internal temperature standard.
- Spectral Acquisition: Acquire high-resolution

H-NMR spectra from

C to

C in

C increments. Focus on the diastereotopic protons (if a chiral shift reagent is used) or the broadening of the methoxy/aromatic signals.

- Line-Shape Analysis: Identify the coalescence temperature (

) where the exchanging signals merge into a single broad peak.
- Thermodynamic Extraction: Apply the Eyring equation to calculate

:

(Where

is the rate constant at coalescence,

is the gas constant,

is Boltzmann's constant, and

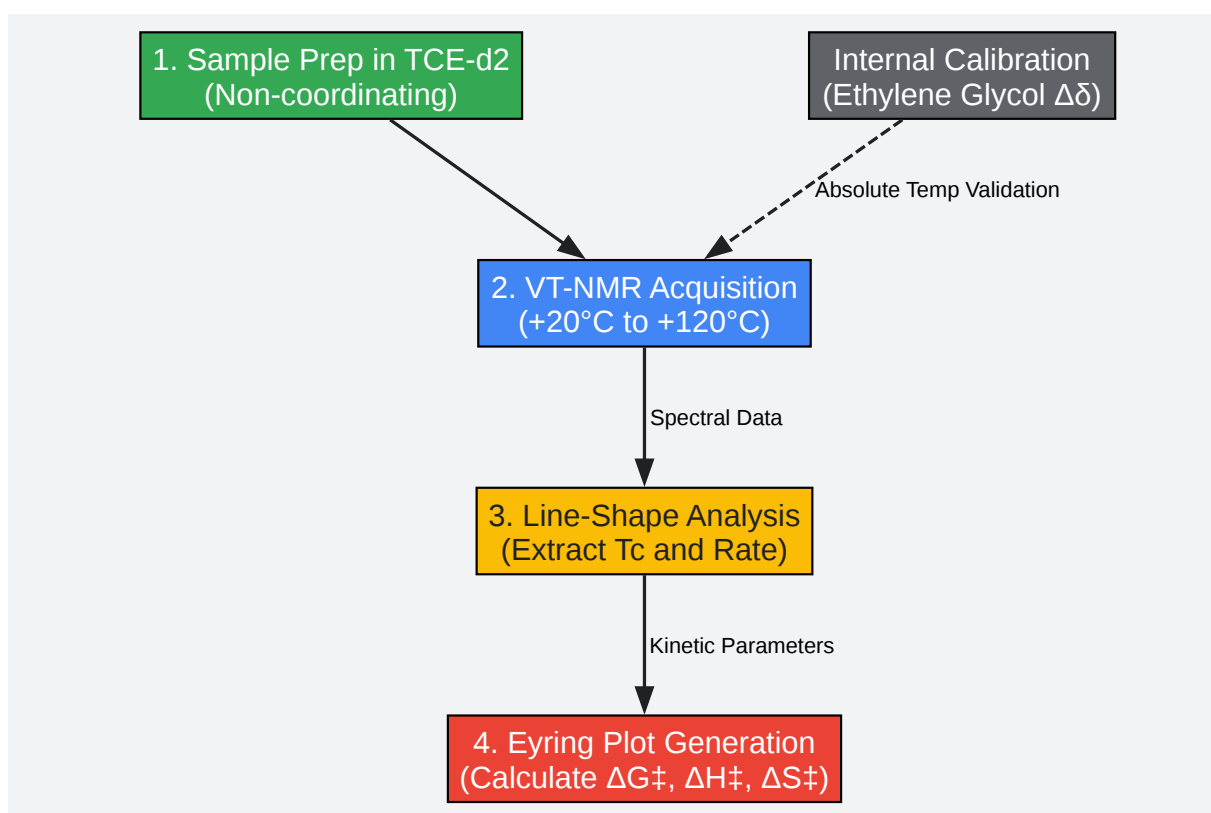
is Planck's constant).

Protocol 2: Modulated Differential Scanning Calorimetry (mDSC)

Purpose: To determine the phase transition thermodynamics (melting point, enthalpy of fusion, and heat capacity). **Causality of Design:** Standard DSC cannot differentiate between thermodynamic (reversible) and kinetic (non-reversible) thermal events. By using modulated DSC, we superimpose a sinusoidal temperature oscillation over the linear heating ramp. This separates the reversing heat flow (heat capacity, glass transitions) from the non-reversing heat flow (enthalpic relaxation, decomposition), providing a pristine thermodynamic baseline.

Step-by-Step Methodology:

- **Instrument Calibration (Self-Validation):** Calibrate the cell constant and temperature using a high-purity Indium standard (C_p , J/g). Run an empty aluminum pan baseline to validate zero heat flow.
- **Sample Loading:** Hermetically seal 3–5 mg of the compound in an aluminum T-zero pan to prevent sublimation artifacts.
- **Thermal Method:** Equilibrate at T_0 . Apply a linear heating rate of β C/min with a modulation amplitude of A C every 60 seconds.
- **Data Integration:** Integrate the endothermic melting peak exclusively from the reversing heat flow signal to calculate the true thermodynamic



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Self-validating Variable-Temperature NMR workflow for thermodynamic extraction.

Conclusion

The thermodynamic stability of **3-Chloro-2-methoxy-1,1'-biphenyl** is dictated by a delicate balance of steric repulsion and electronic gearing. The ortho-methoxy group prevents coplanarity, while the adjacent meta-chloro group restricts the conformational freedom of the methoxy moiety itself, effectively locking the molecule into a rigid, twisted geometry. By employing self-validating analytical techniques like VT-NMR and mDSC, researchers can accurately quantify these thermodynamic barriers, ensuring predictable behavior when utilizing this compound as a scaffold in complex chemical syntheses or drug design.

References

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- Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. Royal Society of Chemistry (RSC). Available at: [\[Link\]](#)
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